Tert-butyl 4-[(3-bromophenyl)-hydroxymethyl]piperidine-1-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Tert-butyl 4-[(3-bromophenyl)-hydroxymethyl]piperidine-1-carboxylate is a chemical compound that belongs to the class of piperidine derivatives. It is known for its role as a semi-flexible linker in the development of PROTACs (Proteolysis Targeting Chimeras), which are used for targeted protein degradation . This compound has a molecular formula of C17H25NO3 and a molecular weight of 291.39 g/mol .
Wissenschaftliche Forschungsanwendungen
Tert-butyl 4-[(3-bromophenyl)-hydroxymethyl]piperidine-1-carboxylate is primarily used in the development of PROTACs for targeted protein degradation . This technology has significant applications in:
Chemistry: As a building block for synthesizing complex molecules.
Biology: For studying protein functions and interactions by selectively degrading target proteins.
Medicine: In drug discovery and development, particularly for diseases where protein degradation is a therapeutic strategy.
Industry: In the production of specialized chemicals and pharmaceuticals.
Wirkmechanismus
Target of Action
Tert-butyl 4-[(3-bromophenyl)-hydroxymethyl]piperidine-1-carboxylate, also known as EN300-4878555, is primarily used as an intermediate in the synthesis of Niraparib , a novel oral poly (ADP-ribose) polymerase (PARP) inhibitor . PARP is a family of proteins involved in a number of cellular processes involving mainly DNA repair and programmed cell death.
Mode of Action
As an intermediate in the synthesis of Niraparib, EN300-4878555 contributes to the overall mechanism of action of this drug. Niraparib works by inhibiting PARP enzymes, thereby preventing the repair of DNA damage in cancer cells and leading to their death .
Biochemical Pathways
The compound plays a role in the biochemical pathway leading to the synthesis of Niraparib, which ultimately affects the DNA repair pathway in cells. By inhibiting PARP enzymes, Niraparib prevents cancer cells from repairing their DNA, leading to cell death .
Pharmacokinetics
As an intermediate in the synthesis of niraparib, it contributes to the overall adme (absorption, distribution, metabolism, and excretion) properties of the final drug .
Result of Action
The result of the action of EN300-4878555, through its role in the synthesis of Niraparib, is the inhibition of DNA repair in cancer cells. This leads to an accumulation of DNA damage, which ultimately results in cell death .
Action Environment
The action of EN300-4878555, as an intermediate in drug synthesis, is influenced by various factors in the chemical environment, including temperature, pH, and the presence of other reactants. These factors can affect the efficiency of the synthesis process and the stability of the compound .
Safety and Hazards
“Tert-butyl 4-[(3-bromophenyl)-hydroxymethyl]piperidine-1-carboxylate” may be harmful if swallowed, cause skin irritation, serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapours/spray and rinsing cautiously with water for several minutes in case of contact with eyes .
Zukünftige Richtungen
Given that “Tert-butyl 4-[(3-bromophenyl)-hydroxymethyl]piperidine-1-carboxylate” is an intermediate of Niraparib, a novel oral PARP inhibitor, its future directions are likely tied to the development and application of PARP inhibitors in cancer treatment . As our understanding of the role of PARP in DNA repair and cancer progression deepens, there may be potential for further optimization and application of this compound in the synthesis of more effective PARP inhibitors .
Biochemische Analyse
Biochemical Properties
It is known that this compound can be involved in various biochemical reactions, particularly in the synthesis of fentanyl and its analogues .
Cellular Effects
Given its role as an intermediate in the synthesis of fentanyl, it may indirectly influence cellular processes through the actions of these opioid compounds .
Molecular Mechanism
It is known to be an intermediate in the synthesis of fentanyl and its analogues . The exact molecular interactions and changes in gene expression that result from its use in these synthesis processes are not currently known.
Metabolic Pathways
The metabolic pathways involving EN300-4878555 are not well-defined. As an intermediate in the synthesis of fentanyl and its analogues, it may be involved in the metabolic pathways of these compounds .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl 4-[(3-bromophenyl)-hydroxymethyl]piperidine-1-carboxylate typically involves multiple steps. One common method starts with the reaction of 4-bromo-1H-indole with tert-butyl (dimethyl)silyl chloride in the presence of imidazole to protect the hydroxyl group . The final step involves the reduction of the aldehyde group to a hydroxymethyl group using sodium borohydride in methanol .
Industrial Production Methods
Industrial production methods for this compound are not widely documented, but they likely follow similar synthetic routes with optimizations for large-scale production. These optimizations may include the use of more efficient catalysts, improved reaction conditions, and advanced purification techniques to ensure high yield and purity.
Analyse Chemischer Reaktionen
Types of Reactions
Tert-butyl 4-[(3-bromophenyl)-hydroxymethyl]piperidine-1-carboxylate can undergo various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to a carboxyl group using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The bromophenyl group can be reduced to a phenyl group using reducing agents like lithium aluminum hydride.
Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions using reagents like sodium azide or potassium cyanide.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium azide in DMF at elevated temperatures.
Major Products Formed
Oxidation: Tert-butyl 4-[(3-carboxyphenyl)-hydroxymethyl]piperidine-1-carboxylate.
Reduction: Tert-butyl 4-[(3-phenyl)-hydroxymethyl]piperidine-1-carboxylate.
Substitution: Tert-butyl 4-[(3-azidophenyl)-hydroxymethyl]piperidine-1-carboxylate.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- Tert-butyl 4-(4-bromophenyl)piperidine-1-carboxylate
- Tert-butyl 4-(3-(hydroxymethyl)phenyl)piperidine-1-carboxylate
- Tert-butyl 4-(phenylamino)piperidine-1-carboxylate
Uniqueness
Tert-butyl 4-[(3-bromophenyl)-hydroxymethyl]piperidine-1-carboxylate is unique due to its specific structure, which provides a semi-flexible linker for PROTAC development . This flexibility allows for optimal 3D orientation and ternary complex formation, enhancing the efficiency of targeted protein degradation.
Eigenschaften
IUPAC Name |
tert-butyl 4-[(3-bromophenyl)-hydroxymethyl]piperidine-1-carboxylate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H24BrNO3/c1-17(2,3)22-16(21)19-9-7-12(8-10-19)15(20)13-5-4-6-14(18)11-13/h4-6,11-12,15,20H,7-10H2,1-3H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HVZTWDMTZOKDAS-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC(CC1)C(C2=CC(=CC=C2)Br)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H24BrNO3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
370.3 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
2158541-78-5 |
Source
|
Record name | tert-butyl 4-[(3-bromophenyl)(hydroxy)methyl]piperidine-1-carboxylate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.